molecular formula C12H8ClNOS B098559 2-Chloro-10H-phenothiazin-3-ol CAS No. 16770-99-3

2-Chloro-10H-phenothiazin-3-ol

Cat. No. B098559
CAS RN: 16770-99-3
M. Wt: 249.72 g/mol
InChI Key: PJNBXGVHMSNERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-10H-phenothiazin-3-ol is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the phenothiazine class of compounds and is known for its ability to act as an antioxidant, a reducing agent, and as an electron transfer mediator. In

Mechanism of Action

The mechanism of action of 2-Chloro-10H-phenothiazin-3-ol is not fully understood. However, it is believed that this compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage. It is also believed to act as a reducing agent by donating electrons to other molecules.
Biochemical and Physiological Effects:
2-Chloro-10H-phenothiazin-3-ol has been shown to have a number of biochemical and physiological effects. It has been shown to protect against oxidative stress and free radical damage, which can lead to a number of diseases. It has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Chloro-10H-phenothiazin-3-ol in lab experiments is its ability to act as an antioxidant and a reducing agent. This makes it useful in the study of oxidative stress and free radical damage. However, one limitation of using this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for the study of 2-Chloro-10H-phenothiazin-3-ol. One area of research is the study of its potential use in the treatment of diseases such as cancer and neurodegenerative diseases. Another area of research is the study of its potential use as a biomarker for oxidative stress and free radical damage. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
In conclusion, 2-Chloro-10H-phenothiazin-3-ol is a unique compound that has been widely used in scientific research due to its ability to act as an antioxidant, a reducing agent, and as an electron transfer mediator. This compound has a number of potential applications in the study of oxidative stress, free radical damage, and inflammation. While there are some limitations to its use in lab experiments, there are a number of future directions for the study of this compound that could lead to new discoveries in the field of scientific research.

Synthesis Methods

The synthesis of 2-Chloro-10H-phenothiazin-3-ol can be achieved through various methods. One of the most commonly used methods is the reaction between chlorpromazine and sodium hydroxide. This method involves the heating of chlorpromazine in the presence of sodium hydroxide, which results in the formation of 2-Chloro-10H-phenothiazin-3-ol.

Scientific Research Applications

2-Chloro-10H-phenothiazin-3-ol has been widely used in scientific research due to its unique properties. This compound has been shown to act as an antioxidant and a reducing agent, which makes it useful in the study of oxidative stress and free radical damage. It has also been used as an electron transfer mediator in the study of electron transfer reactions.

properties

CAS RN

16770-99-3

Product Name

2-Chloro-10H-phenothiazin-3-ol

Molecular Formula

C12H8ClNOS

Molecular Weight

249.72 g/mol

IUPAC Name

2-chloro-10H-phenothiazin-3-ol

InChI

InChI=1S/C12H8ClNOS/c13-7-5-9-12(6-10(7)15)16-11-4-2-1-3-8(11)14-9/h1-6,14-15H

InChI Key

PJNBXGVHMSNERP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC3=CC(=C(C=C3S2)O)Cl

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC(=C(C=C3S2)O)Cl

synonyms

2-Chloro-10H-phenothiazin-3-ol

Origin of Product

United States

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